3,3-Difluoro-2,2-dimethylbutan-1-ol

Description

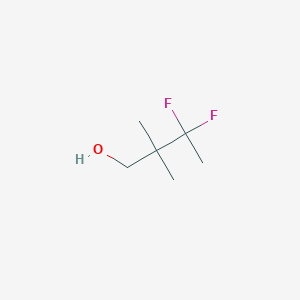

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-5(2,4-9)6(3,7)8/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCMNDWWYEUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 2,2 Dimethylbutan 1 Ol

Precursor-Based Fluorination Strategies

The primary approach to synthesizing 3,3-Difluoro-2,2-dimethylbutan-1-ol involves the selective fluorination of a suitable precursor molecule. This strategy allows for the precise introduction of fluorine atoms at the desired position.

Selection of Alkyl Alcohol Precursors for Regioselective Fluorination

The choice of the starting alkyl alcohol is critical for achieving regioselective fluorination, which is the selective reaction at a specific site in a molecule. For the synthesis of this compound, a precursor with a hydroxyl group that can be converted into a geminal difluoride group at the C3 position is required. Tertiary alcohols are often challenging substrates for traditional nucleophilic substitution reactions due to steric hindrance and the propensity for elimination side reactions. nih.govacs.org However, recent advancements have provided methods for the effective fluorination of these sterically hindered alcohols. nih.govnih.gov

The ideal precursor would be 3-hydroxy-2,2-dimethylbutanal or a protected form thereof. The aldehyde or a corresponding carboxylic acid derivative can be converted to the geminal difluoride, followed by reduction to the primary alcohol. Alternatively, a precursor like 2,2-dimethylbutane-1,3-diol could be selectively fluorinated. The challenge lies in achieving selective fluorination at the C3 position while preserving the primary alcohol at the C1 position.

Application of Electrophilic Fluorinating Agents

Electrophilic fluorinating agents are crucial reagents in the synthesis of organofluorine compounds. They function by delivering a "fluorine cation" or an electrophilic fluorine equivalent to a nucleophilic substrate.

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for converting alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides. wikipedia.orgreddit.com It is known for its versatility and relatively mild reaction conditions, often proceeding at low temperatures, which can help minimize side reactions like rearrangements and eliminations. wikipedia.org DAST is synthesized from diethylaminotrimethylsilane and sulfur tetrafluoride. wikipedia.org In the context of synthesizing this compound, DAST could be employed to convert a precursor like 3-oxo-2,2-dimethylbutan-1-ol to the target molecule. The reaction mechanism involves the activation of the carbonyl group by DAST, followed by fluoride (B91410) addition. reddit.com

Table 1: Comparison of Deoxofluorinating Agents

| Reagent | Precursor | Product | Key Features |

|---|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | Alcohols, Aldehydes, Ketones | Alkyl Fluorides, Geminal Difluorides | Versatile, mild conditions, but can be thermally unstable. wikipedia.orgnih.gov |

| Deoxo-Fluor | Alcohols, Aldehydes, Ketones | Alkyl Fluorides, Geminal Difluorides | More thermally stable than DAST, suitable for large-scale reactions. organic-synthesis.com |

| XtalFluor-E | Alcohols, Carbonyls | Alkyl Fluorides, Geminal Difluorides | Crystalline, stable, and often used with a fluoride source. capes.gov.br |

Sodium 2-chloro-2,2-difluoroacetate (B8310253) (SCDA) serves as a precursor to difluorocarbene (:CF2), a highly reactive intermediate. wikipedia.orgwikipedia.org Upon heating, SCDA undergoes decarboxylation and subsequent loss of a chloride ion to generate difluorocarbene. wikipedia.orgacs.org This difluorocarbene can then react with various substrates. While typically used for difluoromethylation of heteroatoms or in Wittig-like reactions, its application in the direct conversion of a carbonyl to a geminal difluoride in a molecule like a 3-oxo-2,2-dimethylbutanal derivative is a potential synthetic route. youtube.comnih.gov The reaction of difluorocarbene with an aldehyde can lead to the formation of a difluoro-olefin. youtube.com

The field of fluorination chemistry is continually evolving, with new reagents being developed to overcome the limitations of traditional ones. researchgate.net For instance, reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offer enhanced thermal stability compared to DAST, making them safer for larger-scale syntheses. organic-synthesis.com Other modern reagents include PyFluor and PhenoFluor, which have shown high selectivity for the deoxyfluorination of primary and secondary alcohols. nih.gov Furthermore, methods utilizing photoredox catalysis with electrophilic fluorine sources like Selectfluor® are emerging as powerful tools for the deoxyfluorination of challenging substrates, including tertiary alcohols. nih.govnih.gov These newer methods often exhibit better functional group tolerance and can suppress side reactions like elimination. nih.gov

Table 2: Emerging Deoxofluorinating Methods

| Method | Reagent/Catalyst | Substrate Scope | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Selectfluor® / Photocatalyst | Secondary and Tertiary Alcohols | Radical-mediated, complements nucleophilic methods. nih.gov |

| Phosphine/Iodine System | Ph2PCH2CH2PPh2 / ICH2CH2I / Selectfluor® | Tertiary Alcohols | Efficient for challenging tertiary C-F bond formation. nih.govorganic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in any chemical synthesis to maximize the yield of the desired product and minimize the formation of byproducts. scielo.br Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. researchgate.netresearchgate.net For fluorination reactions, the choice of the fluorinating agent and any additives or catalysts is paramount. For example, in DAST-mediated fluorinations, the reaction temperature is often kept low (e.g., -78 °C) to prevent decomposition of the reagent and reduce side reactions. wikipedia.org The solvent can also play a crucial role; for instance, acetonitrile (B52724) has been found to be an effective solvent for certain oxidative coupling reactions leading to related structures. scielo.br The concentration of reactants and the order of addition can also influence the outcome of the reaction. scielo.br Careful screening of these variables is necessary to develop a robust and efficient synthesis of this compound. researchgate.net

Temperature Control and Solvent Effects in Fluorination Processes

Precise control over reaction temperature is a critical parameter in the synthesis of fluorinated compounds. For instance, the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) necessitates careful temperature management, as it is known to decompose at temperatures exceeding 90°C. nih.gov The exothermic nature of certain steps, such as Grignard reactions used to create alcohol precursors, also requires strict cooling to prevent thermal runaway, a challenge that can be managed effectively using continuous-flow protocols. nih.govacs.org

The choice of solvent plays a pivotal role in the success of fluorination reactions. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as remarkable solvents that can significantly enhance the reactivity and selectivity of challenging C-H activation reactions. rsc.orgrsc.org These highly polar solvents can stabilize cationic reaction intermediates, a crucial factor in many synthetic methods. acs.org Studies have shown that the hydrogen bonding in alcohols is substantially affected by fluorination and temperature. nih.gov The unique properties of fluorinated solvents are often essential for the success of a reaction, with other common solvents like DCE, AcOH, or iPrOH leading to a complete shutdown of reactivity in some cases. rsc.org

| Factor | Influence on Fluorination | Research Finding |

| Temperature | Reagent stability, reaction rate, prevention of side reactions. | Deoxyfluorination agents like DAST can decompose at elevated temperatures (>90°C), requiring careful thermal control. nih.gov |

| Solvent | Reaction efficiency, selectivity, stabilization of intermediates. | Fluorinated alcohols (e.g., HFIP, TFE) are effective in promoting C-H activation and stabilizing cationic intermediates. rsc.orgrsc.orgacs.org |

| Continuous Flow | Safety, scalability, reaction time. | Continuous-flow reactors can safely manage exothermic reactions and reduce reaction times significantly (e.g., from 6 hours to 10 minutes). nih.govacs.org |

Monitoring Reaction Progress via Spectroscopic Techniques

The progress of fluorination reactions is meticulously monitored using various spectroscopic techniques to ensure optimal yield and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

¹⁹F NMR Spectroscopy: This technique is invaluable for directly observing the incorporation of fluorine into the target molecule. It allows for the real-time tracking of the consumption of fluorinating agents and the formation of fluorinated products and intermediates. researchgate.netrsc.org The chemical shifts in ¹⁹F NMR spectra provide detailed information about the electronic environment of the fluorine atoms, confirming the formation of the desired C-F bonds. mdpi.com

Resonance Raman Spectroscopy (RRS): Combined with Density Functional Theory (DFT) calculations, RRS can be used to probe the electronic and structural properties of fluorinated molecules, offering insights into factors like through-space interactions that can influence molecular rigidity and electronic properties. nih.gov

In-line Analytical Tools: Modern flow chemistry setups can incorporate in-line analytical tools, such as portable Fourier Transform Infrared (FTIR) and NMR devices, for real-time analysis. acs.org This allows for precise control over reagent dosing and immediate feedback on the reaction's progress. acs.org

Advanced Synthetic Approaches to α,α-Difluoroalkyl Alcohols

The synthesis of α,α-difluoroalkyl alcohols, including this compound, benefits from several advanced synthetic strategies that offer improved efficiency, selectivity, and milder reaction conditions.

Photocatalytic Methods in Difluoroalkylation

Visible-light photocatalysis has emerged as a powerful method for the formation of C-F bonds under mild conditions. nih.govacs.org This approach often involves the generation of radical intermediates that can participate in difluoroalkylation reactions. For instance, the difluoroalkylation of allylic alcohols can be achieved using a photocatalyst like fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂·6H₂O in the presence of a suitable difluoroalkyl source, such as ethyl bromodifluoroacetate. nih.govacs.orgnih.gov The use of continuous-flow technology in these photocatalytic reactions can dramatically reduce reaction times and improve selectivity. nih.govacs.org

| Photocatalyst | Substrate Type | Key Features |

| fac-Ir(ppy)₃ | Allylic Alcohols | High efficiency for difluoroalkylation/1,2-heteroaryl migration. nih.gov |

| Ru(bpy)₃Cl₂·6H₂O | Allylic Alcohols | Effective under blue light irradiation for difluoroalkylation. acs.org |

| Porous Carbon Nitride | Alcohols (for oxidation) | Metal-free catalyst for synergistic CO₂ reduction and alcohol oxidation. mdpi.com |

Metal-Catalyzed Functionalization Strategies Involving Alcohols

Transition metal catalysis provides a versatile platform for the synthesis and functionalization of alcohols.

Copper-Catalyzed Reactions: Copper(I) iodide can catalyze the O-difluoromethylation of functionalized aliphatic alcohols, offering a route to complex molecules containing the OCF₂H group. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts, in conjunction with a transient mediator like norbornene, can achieve meta-C–H arylation of phenylethyl and benzylic alcohol derivatives. nih.gov This strategy allows for the functionalization of positions that are typically difficult to access. nih.gov

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes can be used for the metal-catalyzed hydrogenation of esters to produce alcohols. nih.gov This is relevant for synthetic pathways where a precursor ester is reduced to the final alcohol product. nih.gov

Dehydrogenation Reactions: Catalysts based on earth-abundant metals like chromium and vanadium can mediate the acceptorless dehydrogenation of alcohols to form carbonyl compounds, which can then be used in subsequent reactions. dtu.dk

Transition-Metal-Free Methodologies for Fluorinated Compound Construction

To circumvent the potential toxicity and cost associated with transition metals, metal-free synthetic routes are an area of active research. One such approach involves a catalytic system of TEMPO/Br₂/NaNO₂ for the aerobic oxidation of alcohols to their corresponding carbonyl compounds without the need for a transition metal. nih.gov Additionally, the synthesis of some fluorinated polymers has been achieved through fluoride-activated coupling reactions that bypass transition-metal catalysis entirely. nih.gov

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the isolation and purification of this compound is essential to obtain a product of high purity. The primary technique employed for the purification of fluorinated organic compounds is column chromatography.

Silica gel column chromatography is a standard and effective method for separating the desired fluorinated alcohol from unreacted starting materials, reagents, and byproducts. mdpi.com In the synthesis of related fluorinated compounds, such as difluorinated diols and other fluorinated heterocycles, column chromatography has been successfully used to isolate the target molecules. nih.govmdpi.com The choice of eluent is optimized to achieve efficient separation. For instance, a mixture of carbon tetrachloride and chloroform (B151607) has been used as an eluent for the purification of a difluorinated compound. mdpi.com

Given the potential for diastereomer formation in related syntheses, careful chromatographic separation may be required to isolate the specific stereoisomer of interest, although in some cases, the separation of diastereomers can prove to be challenging. nih.gov

Reactivity and Transformation Pathways of 3,3 Difluoro 2,2 Dimethylbutan 1 Ol

Oxidation Reactions of the Primary Hydroxyl Group

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, capable of yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed.

Formation of Aldehydes and Carboxylic Acids

Primary alcohols are susceptible to oxidation by a variety of oxidizing agents. nih.govmdpi.comnih.gov The initial product of oxidation is an aldehyde, which can, under stronger oxidizing conditions, be further oxidized to a carboxylic acid. nih.govmdpi.comnih.gov

For 3,3-Difluoro-2,2-dimethylbutan-1-ol , the expected oxidation products are 3,3-Difluoro-2,2-dimethylbutanal and 3,3-Difluoro-2,2-dimethylbutanoic acid , respectively. The choice of oxidizing agent would be crucial in selectively obtaining the aldehyde. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. researchgate.net In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the corresponding carboxylic acid. nih.gov

Table 1: Predicted Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Predicted Product |

| This compound | Mild (e.g., PCC, DMP) | 3,3-Difluoro-2,2-dimethylbutanal |

| This compound | Strong (e.g., KMnO₄, H₂CrO₄) | 3,3-Difluoro-2,2-dimethylbutanoic acid |

| 3,3-Difluoro-2,2-dimethylbutanal | Strong (e.g., KMnO₄, H₂CrO₄) | 3,3-Difluoro-2,2-dimethylbutanoic acid |

Mechanistic Considerations of Hydroxyl Oxidation

The mechanism of alcohol oxidation typically involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached. nih.govmdpi.com The presence of two electron-withdrawing fluorine atoms on the adjacent carbon (C3) in This compound is expected to have a significant impact on the reaction rate. This is due to the inductive effect of the fluorine atoms, which would make the C-H bond on the carbinol carbon (C1) more polarized and potentially more susceptible to abstraction.

Computational studies using Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of molecules. For This compound , DFT calculations would likely show a significant polarization of the C-H and O-H bonds, influencing the transition state energies of the oxidation reaction. The steric hindrance from the 2,2-dimethyl groups could also play a role by affecting the approach of the oxidizing agent to the reaction center.

Reduction Processes Leading to Alkane Derivatives

The reduction of alcohols to their corresponding alkanes is a less common transformation but can be achieved under specific conditions. For This compound , the target alkane would be 1,1-Difluoro-2,2-dimethylbutane . This transformation would involve the removal of the hydroxyl group and its replacement with a hydrogen atom.

A common method for the deoxygenation of alcohols involves a two-step process: conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). The steric hindrance around the primary alcohol in This compound might slow down the initial activation step.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the primary carbon of This compound would involve the replacement of the hydroxyl group. For this to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester.

Substitution of the Hydroxyl Group by Various Nucleophiles

Once activated, the primary carbon becomes susceptible to attack by a range of nucleophiles. For example, reaction with a hydrohalic acid (e.g., HBr) would be expected to yield the corresponding 1-bromo-3,3-difluoro-2,2-dimethylbutane . Other nucleophiles, such as cyanide (CN⁻) or azide (B81097) (N₃⁻), could also be employed to introduce different functionalities.

Table 2: Predicted Products of Nucleophilic Substitution on Activated this compound

| Activated Alcohol Derivative | Nucleophile | Predicted Product |

| Protonated this compound | Br⁻ | 1-Bromo-3,3-difluoro-2,2-dimethylbutane |

| 3,3-Difluoro-2,2-dimethylbutyl tosylate | CN⁻ | 4,4-Difluoro-3,3-dimethylpentanenitrile |

| 3,3-Difluoro-2,2-dimethylbutyl mesylate | N₃⁻ | 1-Azido-3,3-difluoro-2,2-dimethylbutane |

Influence of Steric Hindrance (2,2-Dimethyl Groups) on Reaction Mechanisms (SN1 vs. SN2 Pathways)

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The choice of pathway is heavily influenced by the structure of the substrate.

The substrate , This compound , is a primary alcohol. Primary substrates typically favor the SN2 pathway, which involves a backside attack by the nucleophile on the carbon bearing the leaving group. However, the presence of the bulky 2,2-dimethyl (neopentyl-like) group introduces significant steric hindrance around the reaction center. This steric congestion would be expected to severely hinder the backside attack required for an SN2 reaction.

Therefore, despite being a primary substrate, it is plausible that nucleophilic substitution on derivatives of This compound might proceed through an SN1-like mechanism. An SN1 reaction involves the formation of a carbocation intermediate. While primary carbocations are generally unstable, the electron-withdrawing fluorine atoms would further destabilize a carbocation at the C1 position, making a direct SN1 pathway unlikely.

A more probable scenario under conditions that favor carbocation formation (e.g., heating with a strong acid) would be a rearrangement. The initially formed primary carbocation could undergo a 1,2-methyl shift to form a more stable tertiary carbocation, which would then be attacked by the nucleophile. However, the strong inductive effect of the gem-difluoro group would also influence the stability of this rearranged carbocation. The significant steric hindrance of the tert-butyl group is a well-known factor that can influence reaction pathways. mdpi.com

Reactivity and Substitution of Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atoms in this compound generally unreactive towards substitution under standard nucleophilic conditions. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) further strengthens these bonds. Additionally, the steric hindrance imposed by the adjacent bulky tert-butyl group significantly shields the fluorinated carbon from potential nucleophilic attack.

However, under forcing conditions or through specialized activation methods, substitution of the fluorine atoms could theoretically be achieved. Potential, though likely challenging, pathways could involve:

Reductive Defluorination: The use of potent reducing agents, potentially involving radical intermediates, might lead to the removal of one or both fluorine atoms.

Lewis Acid Catalysis: Strong Lewis acids could coordinate to the fluorine atoms, increasing their leaving group ability and facilitating substitution by a strong nucleophile. However, the steric hindrance would remain a major obstacle.

Elimination Reactions: Although there are no β-hydrogens on the carbon bearing the fluorine atoms, rearrangement reactions under harsh, carbocation-generating conditions could potentially lead to elimination products.

It is important to note that these are hypothetical pathways, and their feasibility would require experimental validation. The high stability of the C-F bonds in such a sterically congested environment makes these transformations synthetically challenging.

Derivatization Strategies for Structural Modification

The primary alcohol moiety in this compound represents the most probable site for structural modification. Standard reactions for alcohol derivatization can be applied, although reaction rates may be influenced by the steric bulk of the adjacent quaternary center.

Formation of Esters and Ethers

Esterification: The primary hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Due to the steric hindrance of the neopentyl-like structure, these reactions may require catalysts and potentially elevated temperatures to proceed at a reasonable rate.

| Reagent | Catalyst | Expected Product |

| Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | 3,3-Difluoro-2,2-dimethylbutyl ester |

| Acid Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | 3,3-Difluoro-2,2-dimethylbutyl ester |

| Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., Pyridine, DMAP) | 3,3-Difluoro-2,2-dimethylbutyl ester |

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This would involve deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. The steric hindrance might necessitate the use of a strong, non-nucleophilic base and a reactive electrophile.

| Reagent | Base | Expected Product |

| Alkyl Halide (R-X) | Strong Base (e.g., NaH) | 1-Alkoxy-3,3-difluoro-2,2-dimethylbutane |

Halogenation of the Hydroxyl Moiety

The hydroxyl group can be replaced by a halogen atom using various halogenating agents. The choice of reagent is crucial to avoid potential side reactions.

| Reagent | Expected Product |

| Thionyl Chloride (SOCl₂) | 1-Chloro-3,3-difluoro-2,2-dimethylbutane |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-3,3-difluoro-2,2-dimethylbutane |

| Carbon Tetrabromide/Triphenylphosphine | 1-Bromo-3,3-difluoro-2,2-dimethylbutane |

| Iodine/Triphenylphosphine/Imidazole | 1-Iodo-3,3-difluoro-2,2-dimethylbutane |

Given the primary nature of the alcohol, SN2-type mechanisms are expected to predominate, leading to direct replacement of the hydroxyl group.

Design of Tailored Derivatives for Specific Chemical Properties

The derivatization of this compound can be strategically employed to introduce specific functionalities and modulate its physicochemical properties. The presence of the gem-difluoro group is known to impact properties such as lipophilicity, metabolic stability, and acidity of nearby protons.

Introduction of Pharmacophores: By choosing appropriate carboxylic acids or alkylating agents, various pharmacologically active moieties can be appended to the molecule via ester or ether linkages. The fluorinated neopentyl core would serve as a unique, metabolically robust scaffold.

Modification of Physical Properties: Esterification or etherification with long-chain aliphatic groups would increase lipophilicity, while introducing polar groups (e.g., via reaction with a dicarboxylic anhydride followed by hydrolysis) would enhance water solubility.

Probing Structure-Activity Relationships: A systematic variation of the ester or ether substituents would allow for the exploration of structure-activity relationships in medicinal chemistry or materials science applications. The difluorinated core provides a constant element to assess the impact of the appended groups.

The design of such derivatives is a key strategy in the development of new molecules with tailored functions, leveraging the unique electronic properties conferred by the fluorine atoms.

Mechanistic Investigations and Theoretical Studies of 3,3 Difluoro 2,2 Dimethylbutan 1 Ol

Elucidation of Reaction Mechanisms

The reaction mechanisms of 3,3-Difluoro-2,2-dimethylbutan-1-ol are governed by the compound's distinct structural features: a neopentyl-like scaffold substituted with a primary alcohol and a gem-difluoro group at the adjacent carbon. These features introduce significant steric hindrance and potent electronic effects that are crucial in determining the pathways of its chemical transformations.

Kinetic Studies of Compound Transformations

While specific kinetic data for the transformation of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous compounds. For instance, kinetic studies on the atmospheric degradation of 3,3-dimethylbutanal and 3,3-dimethylbutanone by various radicals (Cl, OH, and NO3) have been performed. researchgate.netcopernicus.org These studies provide a framework for understanding the reactivity of the carbon skeleton of this compound.

The rate coefficients for the reactions of these related carbonyl compounds indicate that the presence of the bulky tert-butyl group influences reactivity. researchgate.netcopernicus.org For this compound, transformations involving the hydroxyl group, such as esterification or etherification, would be subject to these steric and electronic influences. The electron-withdrawing nature of the adjacent gem-difluoro group would also play a significant role in modulating reaction rates.

To illustrate the potential for kinetic analysis, the following table presents rate coefficients for the reaction of 3,3-dimethylbutanone with atmospheric oxidants.

Table 1: Rate Coefficients for the Reaction of 3,3-Dimethylbutanone with Atmospheric Oxidants

| Oxidant | Rate Coefficient (k in cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Cl atoms | (4.22 ± 0.27) x 10⁻¹¹ |

| OH radicals | (1.26 ± 0.05) x 10⁻¹² |

Data sourced from a kinetic and mechanistic study of 3,3-dimethylbutanal and 3,3-dimethylbutanone. researchgate.netcopernicus.org

Detailed Mechanistic Pathways of Fluorination and Derivatization

The synthesis of this compound would likely involve the fluorination of a suitable precursor. One potential route could be the deoxyfluorination of a corresponding diol or hydroxyketone. The synthesis of vicinal difluorides, such as in 2,3-difluorobutan-1,4-diol, has been achieved through a two-step sequence involving nucleophilic epoxide opening with a fluoride (B91410) source, followed by deoxyfluorination. nih.gov Such methods often employ reagents like diethylaminosulfur trifluoride (DAST). nih.gov

Derivatization of the primary alcohol in this compound would likely proceed through standard synthetic transformations, albeit influenced by the adjacent steric bulk and electronic effects. For example, esterification or etherification reactions would involve the nucleophilic attack of the hydroxyl oxygen. The reaction mechanism for derivatization at the hydroxyl group is expected to be influenced by the steric hindrance of the neighboring tert-butyl group, potentially favoring SN2-type reactions under appropriate conditions. The gem-difluoro group would electronically influence the reactivity of the adjacent carbon-hydrogen bonds.

Influence of Adjacent Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly shaped by the interplay of steric and electronic effects. The tert-butyl group, a large and bulky substituent, creates substantial steric hindrance around the reaction center. researchgate.net This steric congestion can impede the approach of nucleophiles, potentially slowing down reaction rates, particularly for those that proceed via sterically demanding transition states like in SN2 reactions. libretexts.orgreddit.com

Conversely, the gem-difluoro group exerts a powerful electron-withdrawing inductive effect. rsc.org This electronic influence can enhance the acidity of the hydroxyl proton and affect the stability of any charged intermediates formed during a reaction. In some cases, the presence of fluorine can lead to unexpected reactivity, such as the acceleration of certain reactions due to the Thorpe-Ingold effect, where the gem-difluoro group can alter bond angles and favor cyclization. rsc.org The combination of these steric and electronic factors makes this compound a substrate for which reaction outcomes may not always be straightforward to predict. The inherent electronic and steric properties of the fluorine atom can lead to unique reactivity and regioselectivity. rsc.org

Computational Chemistry and Molecular Modeling

Theoretical and computational methods are invaluable tools for dissecting the intricate molecular properties of compounds like this compound. These approaches provide a deeper understanding of the electronic structure, reaction energetics, and conformational landscape.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), could provide detailed information on bond lengths, bond angles, and charge distribution. researchgate.net Such calculations have been successfully applied to study the vibrational spectra of related molecules like 3,3-dimethyl-1-butanol. researchgate.net

DFT can also be employed to calculate the energetics of various reaction pathways, including transition state energies. This allows for the theoretical prediction of reaction barriers and, consequently, the feasibility of different mechanistic routes for fluorination and derivatization. For instance, DFT studies on fluorinated flavones have been used to determine their physicochemical and antioxidant properties. researchgate.net

The following table demonstrates the kind of data that can be obtained from DFT calculations, in this case for related chalcone (B49325) molecules.

Table 2: Calculated HOMO-LUMO Energies for Dihydrobenzofuran-linked Chalcones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DBPP | -6.04 | -2.13 | 3.91 |

| DBTP | -5.79 | -2.15 | 3.64 |

| DBNPP | -6.44 | -2.89 | 3.55 |

Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. rsc.org

Conformational Analysis through Theoretical and Spectroscopic Approaches

The conformational flexibility of this compound is another key aspect of its chemical character. The molecule can adopt various conformations due to rotation around its single bonds. Theoretical methods, in conjunction with spectroscopic techniques such as NMR, are used to determine the most stable conformations.

For example, a study on 3,3-difluorobutan-2-one (B1660780) using 1H and 13C NMR spectroscopy, supported by ab initio calculations, confirmed the presence of a single stable rotamer in solution. libretexts.org A similar approach for this compound would likely reveal a preferred conformation that minimizes steric interactions between the bulky tert-butyl group and the gem-difluoro group, while also considering potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. Molecular dynamics simulations of fluorinated alcohols have shown that intramolecular electrostatic interactions between the hydroxyl hydrogen and fluorine atoms can favor certain conformations. uevora.pt

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters through theoretical calculations has become an indispensable tool in the structural elucidation of complex organic molecules. For fluorinated compounds such as this compound, the Gauge-Including Atomic Orbital (GIAO) method, a widely implemented approach within Density Functional Theory (DFT), is frequently employed to calculate NMR chemical shifts with a high degree of accuracy.

The GIAO method effectively addresses the issue of gauge-dependence of the magnetic vector potential, providing more reliable results compared to other approaches. The theoretical prediction of NMR chemical shifts for this compound would involve several key steps. Initially, the three-dimensional geometry of the molecule is optimized using a selected level of theory and basis set. This is a critical step as the calculated NMR parameters are highly sensitive to the molecular geometry.

Following geometry optimization, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated using the GIAO method. The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine standard like CFCl₃ for ¹⁹F.

The choice of the functional and basis set is crucial for the accuracy of the predicted chemical shifts. For fluorinated organic molecules, hybrid functionals such as B3LYP, in conjunction with basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p) or the pcSseg-n series), have been shown to provide a good balance between computational cost and accuracy. Specifically for the CF₂ group present in this compound, studies have indicated that methods like B3LYP/pcSseg-3 can offer superior performance in predicting ¹⁹F NMR chemical shifts.

A comprehensive theoretical study would typically generate data tables comparing the calculated chemical shifts for each unique atom in this compound with the experimental values.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) - Sample Calculation |

| H1 (CH₂) | Data not available |

| H4 (CH₃) | Data not available |

| H (OH) | Data not available |

| C1 (CH₂) | Data not available |

| C2 (C(CH₃)₂) | Data not available |

| C3 (CF₂) | Data not available |

| C4 (CH₃) | Data not available |

| F (CF₂) | Data not available |

Note: The values in this table are illustrative as a specific study providing this data for this compound is not publicly available.

Addressing Discrepancies Between Theoretical and Experimental Data

Discrepancies between theoretically predicted and experimentally measured NMR data are not uncommon and can arise from several factors. A thorough analysis of these differences is a critical part of the structural verification process.

One major source of discrepancy is the treatment of the molecular conformation. The theoretical calculations are often performed on a single, gas-phase, energy-minimized conformation. However, in solution, the molecule may exist as a dynamic equilibrium of multiple conformers. The experimental NMR spectrum then represents a Boltzmann-weighted average of the chemical shifts of these conformers. To address this, a comprehensive conformational search is necessary. The energies of the different stable conformers are calculated, and their populations are estimated based on the Boltzmann distribution. The predicted NMR chemical shifts are then averaged according to these populations to provide a more realistic comparison with the experimental data.

Solvent effects can also significantly influence NMR chemical shifts. The theoretical calculations are often performed in a vacuum, whereas experimental data is collected in a specific solvent. The polarity and anisotropic effects of the solvent can alter the electron distribution in the molecule, thereby affecting the nuclear shielding. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the bulk electrostatic effects of the solvent, often leading to better agreement with experimental values.

The choice of the computational method itself (functional and basis set) is another key factor. Different methods can yield varying levels of accuracy. If significant discrepancies persist, it may be necessary to evaluate a range of functionals and basis sets to identify the most suitable level of theory for the specific molecular system.

Finally, experimental factors can also contribute to differences. These can include the concentration of the sample, the temperature at which the spectrum was recorded, and the presence of impurities. Careful consideration and reporting of these experimental conditions are crucial for a meaningful comparison with theoretical data. When significant and persistent discrepancies are observed, it may point to a misassignment of the experimental spectrum or, in some cases, an incorrect proposed structure. Advanced probability metrics, such as the DP4+ analysis, can be employed to statistically evaluate the level of agreement between experimental and a set of calculated data for different possible isomers or conformers, providing a quantitative measure of confidence in the structural assignment.

Interactive Data Table: Comparison of Theoretical and Experimental Data

| Parameter | Theoretical Value | Experimental Value | Discrepancy (%) |

| ¹H Chemical Shift (H1) | Data not available | Data not available | Data not available |

| ¹³C Chemical Shift (C3) | Data not available | Data not available | Data not available |

| ¹⁹F Chemical Shift (F) | Data not available | Data not available | Data not available |

Note: Specific data for this compound is required to populate this table.

Advanced Analytical Characterization Methodologies in Research on 3,3 Difluoro 2,2 Dimethylbutan 1 Ol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of 3,3-Difluoro-2,2-dimethylbutan-1-ol. These techniques provide detailed information about the connectivity of atoms and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide specific information about the chemical environment of each type of atom within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the signals from the hydrogen atoms provide information about their local electronic environment and proximity to other protons. The integration of these signals corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., methyl, methylene, quaternary). For instance, in related dimethylbutanol isomers, distinct signals are observed for the different carbon atoms, allowing for precise structural assignment. chemicalbook.comresearchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly crucial for fluorinated compounds like this compound. It provides direct information about the fluorine atoms, including their number and their coupling with neighboring protons and carbons, which is vital for confirming the position of the fluorine substituents.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.7 | Triplet | -CH₂OH |

| ¹H | ~1.1 | Singlet | -C(CH₃)₂- |

| ¹³C | ~65 | Singlet | -CH₂OH |

| ¹³C | ~125 | Triplet | -CF₂- |

| ¹³C | ~40 | Singlet | -C(CH₃)₂- |

| ¹³C | ~22 | Singlet | -C(CH₃)₂- |

| ¹⁹F | Varies | Triplet | -CF₂- |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to mass analysis, making it highly effective for purity assessment. amazonaws.com

In the mass spectrum of this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner upon ionization. For example, the loss of a water molecule or a methyl group would result in characteristic fragment ions. GC-MS analysis of related alcohols has shown distinct fragmentation patterns that aid in their identification. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 153.10855 |

| [M+Na]⁺ | 175.09049 |

| [M-H]⁻ | 151.09399 |

Data predicted using computational tools. uni.lu

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or for assessing its purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. teledynelabs.comgilson.com

Analytical HPLC: This is used to determine the purity of a sample and to quantify the amount of this compound. The use of fluorinated stationary phases in HPLC can offer unique selectivity for separating halogenated compounds. chromatographyonline.com

Preparative HPLC: When larger quantities of the pure compound are needed for further research, preparative HPLC is employed. teledynelabs.com This technique utilizes larger columns to handle higher sample loads, enabling the isolation of the target compound from impurities. gilson.com The use of fluorinated alcohols as mobile phase modifiers in HPLC can also enhance separations. nih.govresearchgate.net

Specialized Techniques for Material and Surface Interactions

Understanding how this compound interacts with other materials, particularly catalysts, is crucial for its potential applications.

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Adsorption Studies

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the adsorption of molecules onto the surface of powdered materials, such as catalysts. docbrown.info This method allows for the observation of vibrational changes in the molecule and the surface as adsorption and subsequent reactions occur.

In the context of alcohol oxidation on metal oxide catalysts, DRIFTS can identify the surface species formed when the alcohol interacts with the catalyst. nih.govnih.gov For example, it can reveal the formation of alkoxide species, which are key intermediates in oxidation reactions. usc.edulehigh.edu By monitoring the changes in the infrared spectrum under reaction conditions, researchers can gain insights into the reaction mechanism and catalyst deactivation processes. nih.gov

Surface Area Analysis (e.g., BET) in Heterogeneous Catalysis Contexts

In the synthesis of complex organic molecules like this compound, heterogeneous catalysis often plays a critical role. Heterogeneous catalysts, which exist in a different phase from the reactants, provide active sites on their surface where reactions occur. The efficiency and rate of such reactions are frequently and directly linked to the available surface area of the catalyst. catalysis.blognumberanalytics.com

The Brunauer-Emmett-Teller (BET) method is a foundational analytical technique used to determine the specific surface area of solid materials. catalysis.blogc2cat.euyoutube.com The analysis works by measuring the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. youtube.com By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the amount of gas required to form a single layer (a monolayer) on the material's surface, which is then used to determine the total surface area per unit mass (m²/g). fiveable.me

This information is vital in several aspects of catalyst research and application:

Catalyst Development: Optimizing catalyst synthesis procedures to maximize surface area and, consequently, the number of active sites. catalysis.blogc2cat.eu

Catalyst Characterization: Comparing the surface properties of different catalyst batches or formulations. c2cat.eu

Deactivation Studies: Monitoring the loss of surface area over time, which can indicate catalyst deactivation through processes like sintering or coking. catalysis.blog

While the synthesis of fluorinated alcohols can involve heterogeneous catalytic processes (e.g., hydrogenation or fluorination steps), specific research detailing the BET surface area analysis of catalysts used in the synthesis of this compound is not available in published literature. However, a hypothetical analysis of a solid catalyst support, such as alumina (B75360) or activated carbon, would yield data similar to that presented in the illustrative table below.

Illustrative Data Table: BET Surface Area Analysis of a Hypothetical Catalyst Support This table is for illustrative purposes only and does not represent actual experimental data for a process involving this compound.

| Catalyst Sample | Support Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|---|

| Catalyst A (Fresh) | γ-Alumina | 210.5 | 0.45 | 8.5 |

| Catalyst A (Used, 100h) | γ-Alumina | 155.2 | 0.38 | 9.8 |

| Catalyst B (Fresh) | Activated Carbon | 1150.8 | 0.98 | 3.4 |

| Catalyst B (Used, 100h) | Activated Carbon | 980.4 | 0.85 | 3.5 |

Process Analytical Technology (PAT) for Real-Time Monitoring in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. numberanalytics.comnih.gov The goal of PAT is to build quality into the process, rather than relying on end-product testing. numberanalytics.com By employing in-line or on-line analytical tools, PAT enables real-time monitoring and control, which is particularly valuable for complex or hazardous chemical syntheses, such as those involving fluorinated compounds. rsc.orgamericanpharmaceuticalreview.comacs.org

The synthesis of this compound would involve multiple steps where precise control of reaction parameters is critical to ensure yield, purity, and safety. A PAT-based approach would integrate various analytical instruments directly into the reaction setup to provide continuous data on the process. rsc.orgyoutube.com

Benefits of implementing PAT in such a synthesis include:

Enhanced Process Understanding: Gaining detailed insight into reaction kinetics, intermediates, and byproduct formation. americanpharmaceuticalreview.com

Improved Safety: Real-time detection of hazardous intermediates or reaction excursions allows for immediate corrective action. americanpharmaceuticalreview.com

Consistent Product Quality: Ensuring the process remains within its desired operating parameters, leading to a more consistent and reliable output. numberanalytics.comamericanpharmaceuticalreview.com

Increased Efficiency: Minimizing batch failures, reducing waste, and potentially shortening cycle times. numberanalytics.com

Spectroscopic techniques are common PAT tools. numberanalytics.com For instance, in-line Fourier Transform Infrared (FTIR) or Raman spectroscopy could monitor the concentration of reactants, the formation of the this compound product, and key intermediates in real time. rsc.orgacs.org

While specific PAT applications for the synthesis of this compound have not been detailed in scientific literature, a hypothetical strategy can be proposed based on established PAT principles.

Proposed PAT Strategy for Real-Time Monitoring in the Synthesis of this compound This table outlines a hypothetical PAT implementation and does not represent an established manufacturing process.

| PAT Tool | Parameter Monitored | Purpose | Implementation Point |

|---|---|---|---|

| In-line FTIR Spectroscopy | Concentration of carbonyl intermediates; disappearance of starting material. | Monitor reaction progress and determine endpoint of oxidation/reduction steps. | Reactor vessel or flow reactor outlet. |

| In-line Raman Spectroscopy | Formation of C-F bonds; concentration of the main product. | Track the progress of the fluorination step and final product formation. acs.org | Fluorination reactor outlet. |

| On-line HPLC | Purity profile; concentration of byproducts. | Ensure reaction selectivity and provide data for quality control. nih.gov | Automated sampling from the reaction mixture post-quenching. |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size and count. | Monitor and control crystallization of the final product to ensure desired physical properties. | Crystallization vessel. |

Applications of 3,3 Difluoro 2,2 Dimethylbutan 1 Ol in Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate and Building Block

As a functionalized fluorinated molecule, 3,3-difluoro-2,2-dimethylbutan-1-ol is primarily utilized as an intermediate in the synthesis of more complex substances. Chemical suppliers position compounds of this nature as high-end molecular building blocks for research and development purposes. chemscene.com

The primary application of this compound is as a precursor for creating more elaborate fluorinated molecules. The introduction of the difluoromethylene group is known to impart unique and often beneficial properties to organic compounds, a strategy widely employed across various chemical industries. koreascience.kr For instance, research into the synthesis of related structures, such as 3,3-difluoro-2-pyrrolidone derivatives, demonstrates how difluoro-containing intermediates can be key to accessing novel heterocyclic systems. koreascience.kr The synthesis of these complex derivatives often relies on the reactivity of the functional groups present in the building block, allowing for its incorporation into a larger molecular framework.

The presence of two fluorine atoms significantly influences the electronic properties of the molecule. An analogous compound, 4,4-difluoro-2,2-dimethylbutan-1-ol, is noted for its utility in designing molecules with specifically tailored polarity and stability. The strong electron-withdrawing nature of fluorine atoms can modify the reactivity of nearby functional groups and alter intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. This allows chemists to fine-tune the lipophilicity and metabolic stability of a target molecule, which is a critical aspect of medicinal chemistry and materials science. The combination of the sterically demanding dimethyl groups and the polar C-F bonds makes these building blocks useful for creating structurally unique compounds.

The unique properties conferred by fluorine atoms make building blocks like this compound valuable for producing specialty chemicals. The transformation of the primary alcohol group into other functionalities, such as in 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, provides access to a different class of reagents for further synthesis. sigmaaldrich.com Research on related difluorocarbene precursors has led to the development of 2,2-difluoro-2,3-dihydrofuran derivatives, which have shown potential as antiproliferative agents. rsc.org This illustrates the role of fluorinated building blocks in accessing specialty chemicals that may have applications in pharmaceuticals or agrochemicals. rsc.org

Exploration in Asymmetric Catalysis and Chiral Building Block Applications

While the molecular structure of this compound itself is achiral, its derivatives can be employed in the field of asymmetric synthesis. Fluorinated chiral building blocks are of significant interest for creating enantiomerically pure pharmaceuticals and agrochemicals. The steric and electronic properties of the difluoro-dimethylbutyl group can influence the stereochemical outcome of catalytic reactions. Although specific research detailing the use of this compound as a chiral auxiliary or ligand in asymmetric catalysis is not extensively documented in the provided results, the general utility of fluorinated alcohols as intermediates for such applications suggests it is a plausible area for exploration.

Advanced Materials Research and Development

The incorporation of fluorine into polymers is a well-established strategy for creating high-performance materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Fluorinated alcohols, such as the related isomer 4,4-difluoro-2,2-dimethylbutan-1-ol, are considered candidates for the synthesis of fluorinated polymers. The unique combination of fluorine content and steric bulk can be leveraged to create polymers with desirable characteristics. By converting the alcohol to a polymerizable monomer (e.g., an acrylate (B77674) or methacrylate), the 3,3-difluoro-2,2-dimethylbutyl moiety could be incorporated as a side chain. This side chain would be expected to impart low surface energy, hydrophobicity, and high stability to the resulting polymer, making it potentially suitable for applications in advanced coatings, membranes, or specialty plastics.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₆H₁₂F₂O | 2098097-57-3 |

| 4,4-Difluoro-2,2-dimethylbutan-1-ol | C₆H₁₂F₂O | 1909328-13-7 |

| 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride | C₆H₁₁ClF₂O₂S | 2021376-74-7 |

| 3,3-Difluoro-2-pyrrolidone | C₄H₅F₂NO | Not specified |

| 2,2-Difluoro-2,3-dihydrofuran | C₄H₄F₂O | Not specified |

Potential in Electronic and Optical Materials

While direct studies on this compound for electronic and optical materials are not extensively documented, the properties of similar fluorinated polymers offer strong indications of its potential. The incorporation of fluorine into polymers is a well-established strategy for modifying their physical, chemical, and electronic properties. chemscene.com Fluorination can lead to materials with low surface energy, enhanced thermal and chemical stability, and specific optical characteristics.

The presence of the gem-difluoro group in this compound makes it a candidate as a monomer for the synthesis of specialty polymers. For instance, fluorinated polyacrylates and polyurethanes, synthesized from fluorinated alcohols, have demonstrated unique surface properties and have been investigated for applications requiring controlled wettability and low dielectric constants. chemscene.combldpharm.com The neopentyl structure of this compound could contribute to polymers with good thermal stability. The analogous non-fluorinated diol, neopentyl glycol (2,2-dimethyl-1,3-propanediol), is widely used in the production of polyester (B1180765) resins that exhibit excellent resistance to heat, light, and water.

The introduction of fluorine can also influence the optical properties of materials. For example, certain fluorinated compounds are explored for their potential in creating materials with low refractive indices or for use in photo-induced applications. The specific impact of the 3,3-difluoro-2,2-dimethylbutyl group on the optical properties of polymers would be a key area for future research.

Table 1: Comparison of Related Compounds and Their Applications

| Compound | Key Features | Relevant Applications |

| Fluorinated Acrylates | Low surface energy, chemical resistance | Coatings, specialty polymers |

| Fluorinated Polyurethanes | Thermal stability, tunable glass transition temperature | High-performance elastomers and coatings |

| Neopentyl Glycol | Thermal and hydrolytic stability | Polyester resins, coatings, plasticizers |

Studies on Adsorption Behavior in Catalytic Systems

The high acidity and strong hydrogen-bonding capabilities of fluorinated alcohols, coupled with their low nucleophilicity, allow them to activate substrates and stabilize transition states without directly participating in the reaction as a nucleophile. This has been demonstrated in reactions such as the ring-opening of epoxides and in transition metal-catalyzed C-H functionalization reactions.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the adsorption mechanisms of perfluorinated compounds on carbonaceous surfaces. These studies suggest that adsorption is a complex process involving chemisorption and van der Waals interactions, with the functional groups and chain length of the fluorinated molecule playing a crucial role. manchesterorganics.com Theoretical modeling could similarly be applied to understand the interaction of this compound with various catalyst surfaces, predicting its potential to influence reaction rates and selectivity.

The steric bulk of the neopentyl group in this compound would also be expected to influence its adsorption profile, potentially leading to shape-selective catalytic processes. The combination of electronic effects from the gem-difluoro group and the steric hindrance of the t-butyl-like structure could make it a valuable ligand or additive in catalysis.

Table 2: Investigated Properties of Fluorinated Compounds in Catalysis

| Compound/Class | Investigated Property | Method | Finding |

| Perfluorochemicals | Adsorption on carbonaceous surfaces | DFT Calculations | Adsorption is a chemisorption process influenced by functional groups and chain length. manchesterorganics.com |

| Fluorinated Alcohols (e.g., HFIP, TFE) | Promotion of catalytic reactions | Experimental (various reactions) | Act as non-nucleophilic activators and transition state stabilizers. |

| Aromatic Alcohols | Selective oxidation on supported gold catalysts | Experimental | Synergistic effects between metal nanoparticles and support materials enhance catalytic performance. nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader field of fluorinated compounds is the development of synthetic methods that are not only efficient but also environmentally benign. google.com Traditional methods for producing fluorinated alcohols have sometimes relied on multi-step processes or the use of heavy metals, which are undesirable from a green chemistry perspective. google.com

Future work should prioritize single-step reactions that offer high yield and selectivity while avoiding toxic or difficult-to-handle reagents. google.com The principles of green chemistry, such as using fluorinated alcohols themselves as reaction media, could offer a path toward more sustainable processes. rsc.orgresearchgate.net For instance, developing a process that starts from readily available fluorinated alkyl halides and proceeds in a single, high-yield step without heavy metal catalysts would be a significant advancement. google.com Research into solvothermal synthesis methods, which have been used for other fluorinated materials, might also provide a novel route to producing fluorinated alcohols like 3,3-Difluoro-2,2-dimethylbutan-1-ol. rsc.org

Comprehensive Understanding of Mechanistic Pathways for Enhanced Control

A deeper, more nuanced understanding of the reaction mechanisms governing the formation and reactivity of gem-difluorinated compounds is essential for greater synthetic control. For example, reactions involving precursors like gem-difluoroalkenes are often complicated by side reactions such as β-fluoride elimination, which leads to monofluorinated products instead of the desired difluoromethylene-containing compounds. nih.gov

Future mechanistic studies should focus on elucidating the factors that control these elimination pathways. By understanding the electronic and steric influences on intermediates, reaction conditions can be fine-tuned to favor the desired fluorine-retentive transformations. nih.govnih.gov Investigating the role of transition metal catalysts in these reactions is particularly crucial, as they can steer the reaction toward specific outcomes. nih.govd-nb.info A thorough grasp of these pathways will enable chemists to design more rational and predictable syntheses of complex molecules like this compound.

Expansion of Derivatization Strategies and Functionalization

The synthetic utility of this compound is directly linked to the ability to functionalize it and its derivatives. The gem-difluoro group is a key feature, often serving as a bioisostere for a carbonyl group, which is highly valuable in medicinal chemistry. rsc.org However, the chemical reactivity of the C-F bonds and the adjacent C-C bonds must be carefully managed.

Expanding the toolkit for the functionalization of molecules containing the difluoromethylene group is a critical area for future research. This includes developing fluorine-retentive strategies that modify other parts of the molecule without altering the C-F bonds. nih.govresearchgate.net Research into transition metal-catalyzed reactions has shown promise for the selective functionalization of gem-difluoroalkenes, which are common precursors. nih.gov These methods could be adapted to create a wider range of derivatives from this compound, opening up new avenues for its application in drug discovery and materials science. Furthermore, electrochemical methods are emerging as a powerful tool for the synthesis of functionalized gem-difluoroalkenes, offering mild conditions and broad applicability that could be extended to related alcohol derivatives. rsc.org

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for tackling the complex challenges associated with fluorinated compounds. Theoretical calculations can provide invaluable insights into reaction mechanisms, transition state energies, and the electronic properties of molecules, which can be difficult to determine through experimentation alone.

Future progress will increasingly rely on a close collaboration between computational and experimental chemists. For example, density functional theory (DFT) calculations can be used to predict the most likely reaction pathways and to design catalysts or substrates that favor a desired outcome. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. By integrating computational modeling with rigorous experimental validation, researchers can accelerate the discovery of new synthetic methods and gain a more profound understanding of the fundamental principles governing the chemistry of compounds like this compound.

Q & A

Q. What analytical techniques resolve structural ambiguities in derivatives (e.g., regioisomers)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.